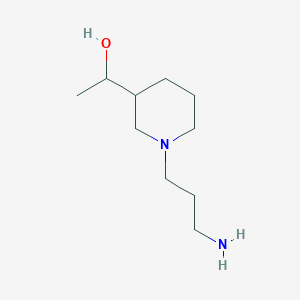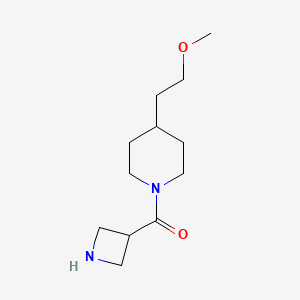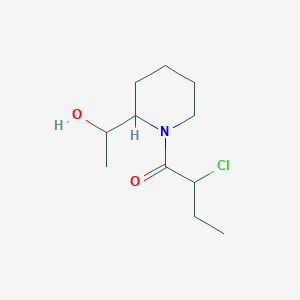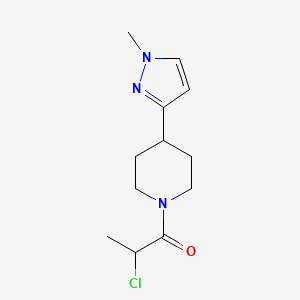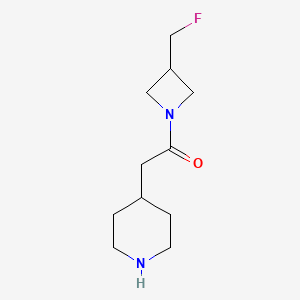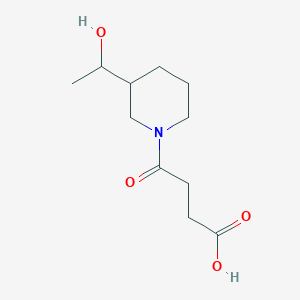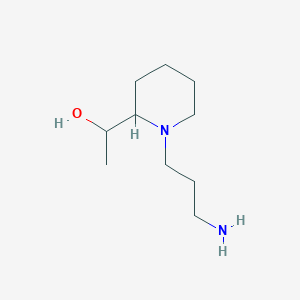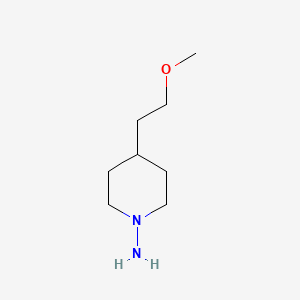
2-氯-1-(4-甲氧基吲哚啉-1-基)丁烷-1-酮
描述
2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one, also known as CMIB, is a synthetic organic compound that is used in a variety of scientific research applications. CMIB is a member of the indoline family of compounds and is a white, crystalline solid with a melting point of approximately 73°C. It has a molecular weight of 230.6 g/mol and a molecular formula of C₁₀H₁₃ClN₂O. CMIB is soluble in chloroform, methanol, and water and is relatively stable under normal conditions.
科学研究应用
Neuroprotective Agent for Ischemic Stroke
The compound has been evaluated for its potential as a neuroprotective agent in the treatment of ischemic stroke. In studies, indoline derivatives, which include the structure of 2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one, have shown significant protective effects against oxidative stress-induced cell death and inflammation. They have been found to improve cell survival rates in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage models and reduce cerebral infarction rates in animal models .
Alzheimer’s Disease Treatment
Indoline derivatives have been designed to act as acetylcholine esterase (AChE) inhibitors, a therapeutic target for Alzheimer’s disease (AD). These compounds, by incorporating structural features similar to known AChE inhibitors like donepezil, have shown potential in inhibiting AChE activity. This inhibition is crucial for managing symptoms of AD, as it can help increase the levels of neurotransmitters affected by the disease .
Antioxidant Applications
In the context of antioxidant properties, indoline derivatives have been tested for their ability to protect cells from oxidative damage. This is particularly relevant in conditions where oxidative stress is a contributing factor, such as in neurodegenerative diseases and ischemic events. The derivatives have demonstrated significant protective effects in antioxidant assays .
Anticancer Activity
Some indoline derivatives have been explored for their anticancer properties. They have been tested against various human cancer cell lines, showing strong cytotoxicity. This suggests that compounds like 2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one could be promising candidates for further development as anticancer agents, potentially offering new avenues for cancer treatment .
Anti-inflammatory Properties
The anti-inflammatory potential of indoline derivatives has been investigated, particularly in the context of neuroinflammation associated with ischemic stroke. These compounds have been shown to lower the secretion of inflammatory cytokines, which play a significant role in the progression of inflammation and related pathologies .
Antimicrobial Applications
Indoline compounds have been noted for their role as antimicrobial agents. While specific studies on 2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one are not detailed, related structures have demonstrated importance in this field, suggesting potential applications in combating microbial infections .
Antioxidative Reagents
Beyond their direct antioxidant effects, indoline derivatives have been recognized for their role as antioxidative reagents. This implies their use in various industrial and research settings where antioxidative properties are required, such as in the stabilization of products or materials sensitive to oxidation .
Antibiotic and Anticancer Reagents
The structural versatility of indoline derivatives allows them to be used as antibiotic and anticancer reagents. Their interaction with biological targets relevant to microbial growth and cancer cell proliferation makes them valuable in the development of new therapeutic strategies .
属性
IUPAC Name |
2-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-10(14)13(16)15-8-7-9-11(15)5-4-6-12(9)17-2/h4-6,10H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEFJPAHZNYHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C1C=CC=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-methoxyindolin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



